molecular formula C17H22N4O3 B7032442 N-[[5-(dimethylcarbamoyl)oxolan-2-yl]methyl]-1-methylbenzimidazole-5-carboxamide

N-[[5-(dimethylcarbamoyl)oxolan-2-yl]methyl]-1-methylbenzimidazole-5-carboxamide

Cat. No.: B7032442
M. Wt: 330.4 g/mol
InChI Key: JXXGWOJZWFTMFD-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a benzimidazole core and an oxolane ring, making it an interesting subject for scientific study.

Properties

IUPAC Name

N-[[5-(dimethylcarbamoyl)oxolan-2-yl]methyl]-1-methylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-20(2)17(23)15-7-5-12(24-15)9-18-16(22)11-4-6-14-13(8-11)19-10-21(14)3/h4,6,8,10,12,15H,5,7,9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXGWOJZWFTMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)NCC3CCC(O3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(dimethylcarbamoyl)oxolan-2-yl]methyl]-1-methylbenzimidazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed diyne cyclization, which enables the formation of complex molecules under mild reaction conditions . The reaction conditions often involve moderate temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the production process, ensuring consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(dimethylcarbamoyl)oxolan-2-yl]methyl]-1-methylbenzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles and electrophiles: Halides, amines, and other reactive species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[5-(dimethylcarbamoyl)oxolan-2-yl]methyl]-1-methylbenzimidazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[[5-(dimethylcarbamoyl)oxolan-2-yl]methyl]-1-methylbenzimidazole-5-carboxamide include:

    Granisetron: A compound with a similar benzimidazole core, used as an antiemetic.

    Glycopyrrolate: A compound with similar structural features, used as an anticholinergic agent

Uniqueness

What sets this compound apart is its unique combination of an oxolane ring and a benzimidazole core, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

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